![molecular formula C24H23N3O3 B2670736 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-80-4](/img/no-structure.png)
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Properties
Molecular Structure Analysis : The molecular structures of several pyrido[2,3-d]pyrimidine derivatives have been analyzed, revealing their interactions and bonding patterns. For example, studies have highlighted how molecules of specific pyrido[2,3-d]pyrimidine derivatives are linked by hydrogen bonds and pi-pi stacking interactions to form diverse structures, such as dimers and chains. These structural features are essential for understanding the compound's behavior and potential applications in materials science and pharmacology (Trilleras et al., 2009).
Synthesis and Characterization : Research on the synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives and their interactions with other molecules provides insight into their chemical properties and potential uses. For instance, novel methods for synthesizing and characterizing pyrimidine-based bis-uracil derivatives have been developed, with applications ranging from optical materials to drug discovery (Mohan et al., 2020).
Potential Applications
Drug Discovery and Biological Applications : Some derivatives have been explored for their biological activities, such as urease inhibition, highlighting their potential as therapeutic agents. For example, studies on pyrido[1,2-a]pyrimidine-2,4(3H)-diones have investigated their urease inhibition capabilities, suggesting possible applications in treating diseases associated with urease activity (Rauf et al., 2010).
Materials Science : The unique structural properties of pyrido[2,3-d]pyrimidine derivatives make them interesting candidates for materials science applications. Their ability to form specific molecular arrangements through hydrogen bonding and pi-pi stacking interactions could be exploited in designing novel materials with desired properties.
Optical and Nonlinear Optical (NLO) Properties : Certain derivatives have been studied for their optical and NLO properties, which could make them suitable for applications in NLO device fabrication. The investigation into their linear and nonlinear optical properties could lead to the development of new materials for optical technologies.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2,4-dimethylbenzaldehyde with 4-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "4-methoxybenzylamine", "pyrido[2,3-d]pyrimidine-2,4-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylbenzaldehyde with 4-methoxybenzylamine in the presence of a suitable solvent and a dehydrating agent to form the corresponding imine.", "Step 2: Addition of pyrido[2,3-d]pyrimidine-2,4-dione to the imine in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the final product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
902965-80-4 |
Molekularformel |
C24H23N3O3 |
Molekulargewicht |
401.466 |
IUPAC-Name |
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N3O3/c1-16-6-9-19(17(2)13-16)15-26-22-21(5-4-12-25-22)23(28)27(24(26)29)14-18-7-10-20(30-3)11-8-18/h4-13H,14-15H2,1-3H3 |
InChI-Schlüssel |
VAVULSVKLMUSOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



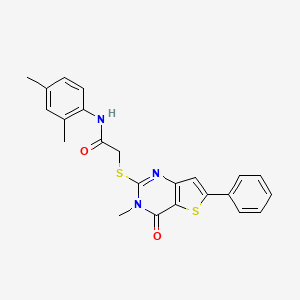
![Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate](/img/structure/B2670656.png)
![N-benzyl-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2670657.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2670662.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B2670663.png)
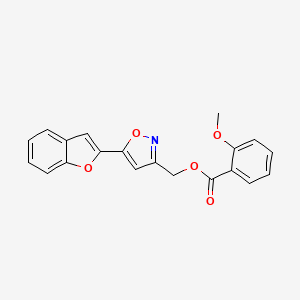
![6-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2670665.png)
![3-(3-(azepan-1-yl)propyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670666.png)
![N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2670667.png)
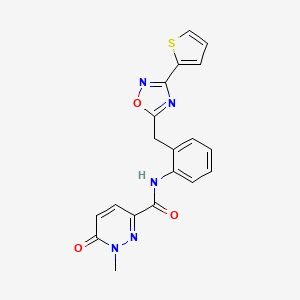
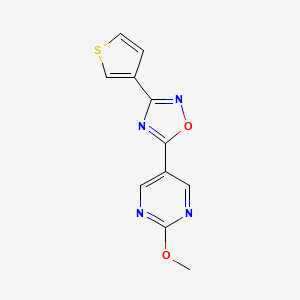
![2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2670673.png)
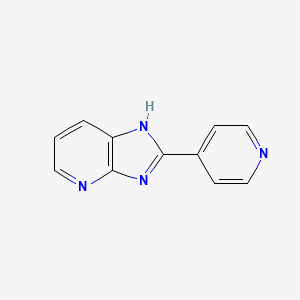
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2670675.png)